6,7-Dibromo-N-hydroxy-2-naphthimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromo-N-hydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H8Br2N2O and a molecular weight of 344.00 g/mol . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a naphthimidamide structure. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 6,7-Dibromo-N-hydroxy-2-naphthimidamide typically involves the bromination of N-hydroxy-2-naphthimidamide. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6,7-Dibromo-N-hydroxy-2-naphthimidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imide group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromo-N-hydroxy-2-naphthimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Dibromo-N-hydroxy-2-naphthimidamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
6,7-Dibromo-N-hydroxy-2-naphthimidamide can be compared with other similar compounds such as:
6-Hydroxy-2-naphthimidamide: Lacks the bromine atoms, which may result in different reactivity and biological activity.
6,7-Dichloro-N-hydroxy-2-naphthimidamide: Contains chlorine atoms instead of bromine, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8Br2N2O |
---|---|
Molekulargewicht |
344.00 g/mol |
IUPAC-Name |
6,7-dibromo-N'-hydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H8Br2N2O/c12-9-4-6-1-2-7(11(14)15-16)3-8(6)5-10(9)13/h1-5,16H,(H2,14,15) |
InChI-Schlüssel |
DSBJUFDMLXCZEB-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)/C(=N/O)/N |
Kanonische SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.